4-Chloro-2-(pyridin-4-ylmethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(pyridin-4-ylmethoxy)pyridine is an organic compound with the molecular formula C11H9ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(pyridin-4-ylmethoxy)pyridine typically involves the reaction of 4-chloropyridine with 4-pyridinemethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(pyridin-4-ylmethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction Reactions: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar aprotic solvent like DMF.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the chlorine atom.
Oxidation: Oxidized forms of the compound.
Reduction: Reduced forms of the compound.
Scientific Research Applications
4-Chloro-2-(pyridin-4-ylmethoxy)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(pyridin-4-ylmethoxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(pyridin-2-ylmethoxy)pyridine
- 4-Chloro-2-(pyridin-3-ylmethoxy)pyridine
- 4-Chloro-2-(pyridin-4-ylmethylsulfanyl)pyridine
- 4-Chloro-2-pyridin-4-yl-1H-benzoimidazole
- 4-Chloro-2-pyridin-4-ylquinazoline
Uniqueness
4-Chloro-2-(pyridin-4-ylmethoxy)pyridine is unique due to its specific substitution pattern and the presence of both chloro and pyridinylmethoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
1346707-81-0 |
---|---|
Molecular Formula |
C11H9ClN2O |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
4-chloro-2-(pyridin-4-ylmethoxy)pyridine |
InChI |
InChI=1S/C11H9ClN2O/c12-10-3-6-14-11(7-10)15-8-9-1-4-13-5-2-9/h1-7H,8H2 |
InChI Key |
SCXRJWPFXOBGOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1COC2=NC=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.